Scabioside C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

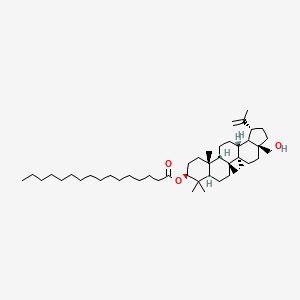

Scabioside C is a main triterpenoid saponin for total secondary saponin (TSS). TSS, from A. raddeana, exhibits the potential anti-breast cancer effect .

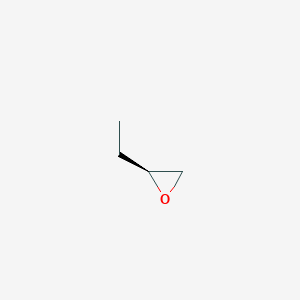

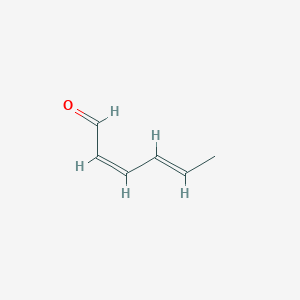

Molecular Structure Analysis

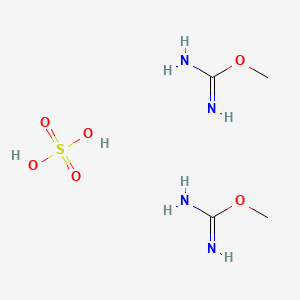

The molecular formula of Scabioside C is C41H66O13 . For a more detailed analysis of its structure, you may need to refer to a specialized database or resource.Physical And Chemical Properties Analysis

Scabioside C has a molecular weight of 766.97 . It’s a white crystal that’s soluble in methanol, acetonitrile, ethanol, and other solvents, but insoluble in petroleum ether . Its melting point is 242-244℃, and it has a predicted boiling point of 881.9±65.0 °C .科学的研究の応用

Anti-Cancer Potential

Scabioside C has been identified as the main triterpenoid saponin in total secondary saponins (TSS) derived from Anemone raddeana . Research suggests that it may have potential anti-breast cancer effects . This compound could be a promising candidate for further studies aimed at developing new anti-cancer therapies, particularly targeting breast cancer.

Pharmacokinetics

Understanding the pharmacokinetics of Scabioside C is crucial for its application in medicine. The compound’s solubility, stability, and bioavailability need to be studied in detail to determine the most effective and safe dosages for therapeutic use .

Molecular Biology Research

Scabioside C can be used in molecular biology research to study its interaction with various cellular pathways. Its effects on the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival, could provide insights into the mechanism of action of potential drugs .

Stem Cell Activation

Compounds that affect cellular metabolic pathways and activate stem cells can contribute to tissue regeneration and repair. Scabioside C’s potential to influence these pathways could be explored for applications in regenerative medicine .

Natural Product Synthesis

As a natural compound, Scabioside C can be used as a starting point for the synthesis of new compounds with improved pharmacological properties. Its complex structure provides a rich framework for chemical modifications and derivatization .

特性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)54-33-31(47)29(45)24(19-51-33)53-34-32(48)30(46)28(44)23(18-42)52-34/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYMPWXMHIUNGC-XFZWHKAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scabioside C | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。